molecular formula C14H18N2O7 B1604745 Thymidine, 3',5'-diacetate CAS No. 6979-97-1

Thymidine, 3',5'-diacetate

Cat. No.: B1604745
CAS No.: 6979-97-1
M. Wt: 326.3 g/mol
InChI Key: RGVBNBFNSBMXID-UHFFFAOYSA-N
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Description

Thymidine, 3’,5’-diacetate is a derivative of thymidine, a pyrimidine deoxynucleoside. It is chemically represented by the formula C14H18N2O7 and has a molecular weight of 326.3019 . This compound is known for its role in various biochemical and pharmacological applications, particularly in the field of nucleic acid research.

Mechanism of Action

Target of Action

Thymidine, 3’,5’-diacetate primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication.

Mode of Action

Thymidine, 3’,5’-diacetate interacts with its targets by serving as a substrate. For instance, it acts as a substrate for Thymidylate kinase, an enzyme involved in the phosphorylation of thymidine . This interaction leads to changes in the enzymatic activity, influencing the rate of DNA synthesis and cell replication.

Biochemical Pathways

The compound affects the pathway of DNA synthesis. It is involved in the salvage pathway of dTMP (deoxythymidine monophosphate) synthesis, where it is phosphorylated by thymidine kinases . The resulting dTMP is then incorporated into DNA. This process influences the rate of DNA synthesis and cell replication.

Pharmacokinetics

As a derivative of thymidine, it is expected to share similar pharmacokinetic properties .

Result of Action

The primary result of Thymidine, 3’,5’-diacetate’s action is the modulation of DNA synthesis and cell replication. By serving as a substrate for key enzymes in these processes, it can influence the rate of DNA synthesis and, consequently, cell replication .

Action Environment

The action, efficacy, and stability of Thymidine, 3’,5’-diacetate can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the compound’s interaction with its target enzymes. Additionally, factors such as pH and temperature can influence the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymidine, 3’,5’-diacetate can be synthesized through the acetylation of thymidine. The process involves the reaction of thymidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of thymidine, 3’,5’-diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Thymidine, 3’,5’-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thymidine, 3’,5’-diacetate is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Uniqueness: Thymidine, 3’,5’-diacetate is unique due to its acetylated form, which makes it more lipophilic and potentially alters its pharmacokinetic properties. This modification can enhance its cellular uptake and stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBNBFNSBMXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990040
Record name 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6979-97-1
Record name Thymidine,5'-diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thymidine,5'-diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine 3',5'-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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